molecular formula C12H9BrMgO B3188472 4-Phenoxyphenylmagnesium bromide CAS No. 21473-02-9

4-Phenoxyphenylmagnesium bromide

Cat. No. B3188472
CAS RN: 21473-02-9
M. Wt: 273.41 g/mol
InChI Key: MPMNUCMJDPWNCV-UHFFFAOYSA-M
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Description

4-Phenoxyphenylmagnesium bromide is a chemical compound that is widely used in scientific research. It is a highly reactive organometallic reagent that is commonly used in organic synthesis. The compound is known for its ability to act as a nucleophile, reacting with a wide range of electrophiles to form new carbon-carbon bonds.

Scientific Research Applications

Synthesis of Flav-2-enes

4-Phenoxyphenylmagnesium bromide is utilized in the synthesis of 2-phenyl-4H-1-benzopyrans, commonly known as flav-2-enes. This process involves the reaction of phenoxymagnesium bromides with cinnamaldehyde, leading to the formation of diphenyl(styryl)methane derivatives. This method is considered the most straightforward route to these compounds (Casiraghi, Casnati, & Salerno, 1971).

Environmental Studies

This compound plays a role in synthesizing nonylphenol isomers, substances of environmental relevance due to their endocrine-disrupting properties. These synthesized isomers are essential for biological and environmental studies, contributing to understanding the estrogenic effect and degradation behavior of individual 4-nonylphenols (Boehme et al., 2010).

Synthesis of Gibbilimbols

In the total synthesis of gibbilimbols, a group of natural compounds, this compound is used. A copper-catalyzed coupling of this compound with various unsaturated alkyl bromides is a key step in assembling the (long-chain alkyl)phenol skeleton, which is crucial for the synthesis of gibbilimbols (Vyvyan, Holst, Johnson, & Schwenk, 2002).

Fluoride Sensing

A novel NIR region fluoride sensor utilizes this compound in its synthesis. This sensor, based on the aza-boron-dipyrromethene (aza-BODIPY) fluorophore, demonstrates a specific, rapid colorimetric and 'turn-off' fluorescence response for fluoride in solution and living cells (Zou et al., 2014).

Organometallic Chemistry

This compound is also significant in organometallic chemistry. It participates in various reactions, such as with quinones, leading to the formation of semiquinones identifiable by ESR. This reaction is important for understanding the mechanisms in organomagnesium and organozinc chemistry (Blomberg et al., 1970).

Mechanism of Action

Target of Action

4-Phenoxyphenylmagnesium bromide is a highly reactive organometallic reagent used in organic synthesis . Its primary targets are various electrophiles, with which it reacts effectively .

Mode of Action

The compound is renowned for its nucleophilic properties . It interacts with its targets (electrophiles) by donating an electron pair to form a new carbon-carbon bond . This reaction is a key step in many organic synthesis processes.

Result of Action

The primary result of this compound’s action is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the specific electrophiles involved in the reaction.

Action Environment

The action of this compound is sensitive to environmental factors. It is air and moisture sensitive , indicating that it must be handled under an inert atmosphere to prevent unwanted side reactions. Its storage temperature is 2-8°C , suggesting that it is stable under cool conditions.

properties

IUPAC Name

magnesium;phenoxybenzene;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9O.BrH.Mg/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;;/h1,3-10H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMNUCMJDPWNCV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=[C-]C=C2.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrMgO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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